S-(N-Methylcarbamoyl)glutathione

Beschreibung

The exact mass of the compound S-(N-Methylcarbamoyl)glutathione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-(N-Methylcarbamoyl)glutathione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(N-Methylcarbamoyl)glutathione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

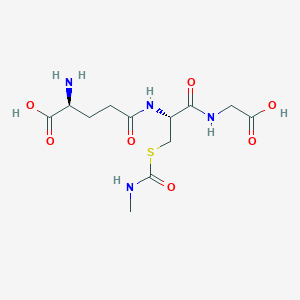

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWIKVIWEBGFSY-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191537 |

Source

|

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-73-7 |

Source

|

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-Methylcarbamoyl)glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of S-(N-Methylcarbamoyl)glutathione

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of S-(N-Methylcarbamoyl)glutathione (SMG). SMG is a reactive metabolite of significant interest due to its role as a carbamoylating agent and its implication in the toxicology of methyl isocyanate. This document will delve into its structural characterization using spectroscopic techniques, outline detailed protocols for its synthesis and analysis, and explore its mechanism of action in biological systems. The insights provided are intended to support researchers and professionals in the fields of toxicology, drug development, and metabolic research.

Chemical Structure and Properties

S-(N-Methylcarbamoyl)glutathione is a tripeptide derivative formed by the conjugation of glutathione (GSH) with a methylcarbamoyl group at the sulfur atom of the cysteine residue.

Molecular Formula: C₁₂H₂₀N₄O₇S[1]

Molecular Weight: 364.37 g/mol [1]

CAS Number: 38126-73-7[1]

The structure of SMG is based on the glutathione backbone, which consists of three amino acids: glutamic acid, cysteine, and glycine. The key modification is the attachment of an N-methylcarbamoyl moiety to the thiol group of the cysteine residue.

2D Chemical Structure

Caption: 2D structure of S-(N-Methylcarbamoyl)glutathione.

Key Structural Features

-

Glutathione Backbone: Composed of γ-glutamyl, cysteinyl, and glycyl residues.

-

Thioester Linkage: The N-methylcarbamoyl group is attached to the sulfur atom of the cysteine residue, forming a carbamothioic acid S-ester. This bond is crucial to its reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₄O₇S | [1] |

| Molecular Weight | 364.37 g/mol | [1] |

| CAS Number | 38126-73-7 | [1] |

| Purity (typical) | ≥95% | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in aqueous solutions |

Synthesis and Characterization

The synthesis of S-(N-Methylcarbamoyl)glutathione is typically achieved through the reaction of reduced glutathione with a suitable methylcarbamoylating agent.

Synthetic Pathway

Sources

The Dual Nature of S-(N-Methylcarbamoyl)glutathione in Cellular Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(N-Methylcarbamoyl)glutathione (SMCG) is a pivotal, yet complex, metabolite formed during the cellular detoxification of methyl isocyanate (MIC), a highly toxic and reactive compound. This technical guide provides an in-depth exploration of the multifaceted role of SMCG, from its enzymatic formation and subsequent metabolic fate via the mercapturic acid pathway to its inherent reactivity and potential to contribute to cellular toxicity. We will delve into the enzymatic machinery responsible for its synthesis and breakdown, providing insights into the kinetic parameters that govern these processes. Furthermore, this guide offers detailed methodologies for the laboratory synthesis and quantitative analysis of SMCG, equipping researchers with the practical knowledge to investigate its biological significance.

Introduction: The Challenge of Methyl Isocyanate Detoxification

Methyl isocyanate (MIC) is a volatile and highly reactive electrophile that poses a significant threat to cellular homeostasis. Its toxicity stems from its ability to readily carbamoylate a wide range of biological nucleophiles, including proteins and nucleic acids, leading to enzyme inactivation, disruption of cellular signaling, and DNA damage[1]. The primary defense mechanism against such electrophilic xenobiotics is the glutathione (GSH) conjugation pathway[2][3]. This pathway, a cornerstone of phase II detoxification, involves the enzymatic addition of the tripeptide glutathione to the electrophilic center of the toxicant, rendering it more water-soluble and facilitating its elimination from the body.

The initial and critical step in the detoxification of MIC is its conjugation with GSH to form S-(N-Methylcarbamoyl)glutathione (SMCG)[4]. While this conjugation is a crucial detoxification event, SMCG is not an inert metabolite. It is a chemically reactive species that can participate in further biochemical reactions, exhibiting a dual role that blurs the line between detoxification and bioactivation[4]. Understanding the intricate biochemistry of SMCG is therefore paramount for a comprehensive assessment of MIC toxicity and for the development of effective therapeutic strategies.

Enzymatic Formation of S-(N-Methylcarbamoyl)glutathione: The Role of Glutathione S-Transferases

The conjugation of MIC with GSH is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). These enzymes play a central role in cellular defense by accelerating the reaction between the thiol group of GSH and a wide array of electrophilic substrates[1].

The kinetic behavior of GSTs is complex and can follow a random sequential mechanism[1]. While there is a significant uncatalyzed reaction between GSH and MIC, GSTs substantially enhance the rate of SMCG formation. The efficiency of this conjugation can vary between different GST isoenzymes, with some exhibiting higher catalytic efficiencies than others for specific isocyanates[5]. Human GSTs M1-1 and P1-1 have been shown to be particularly efficient in conjugating isothiocyanates, a related class of compounds[6].

The Mercapturic Acid Pathway: Metabolic Fate of S-(N-Methylcarbamoyl)glutathione

Once formed, SMCG enters the mercapturic acid pathway, a well-established route for the metabolism and excretion of glutathione S-conjugates[7]. This pathway involves a series of enzymatic steps that ultimately convert the bulky, tripeptide conjugate into a smaller, N-acetylcysteine conjugate (a mercapturic acid) that is readily excreted in the urine.

The key enzymatic steps in the metabolism of SMCG are:

-

Removal of the γ-glutamyl residue: This initial step is catalyzed by γ-Glutamyltransferase (GGT) , a membrane-bound enzyme that cleaves the γ-glutamyl moiety from the glutathione conjugate, forming S-(N-Methylcarbamoyl)cysteinylglycine[2][7]. GGT is a key enzyme in glutathione homeostasis and the detoxification of xenobiotics.

-

Cleavage of the glycine residue: The resulting dipeptide conjugate is then hydrolyzed by various dipeptidases , such as aminopeptidases A, B, and N, and dipeptidase D, to remove the glycine residue, yielding S-(N-Methylcarbamoyl)cysteine[2][3].

-

N-acetylation of the cysteine conjugate: The final step is the acetylation of the free amino group of the cysteine conjugate by N-acetyltransferase 8 (NAT8) , a microsomal enzyme that utilizes acetyl-CoA as the acetyl donor[8][9][10]. This reaction produces the final mercapturic acid, N-acetyl-S-(N-methylcarbamoyl)cysteine, which is then eliminated from the body.

The Reactive Nature of S-(N-Methylcarbamoyl)glutathione: A Double-Edged Sword

While the formation of SMCG is an essential step in detoxification, the story is not so simple. SMCG is a reactive metabolite that retains the ability to carbamoylate other nucleophilic molecules[4]. This reactivity is due to the lability of the thioester bond, which can lead to the transfer of the N-methylcarbamoyl group to other thiols, such as free cysteine, or potentially to other critical cellular macromolecules.

This transcarbamoylation activity means that SMCG can act as a transport and delivery vehicle for the toxic N-methylcarbamoyl moiety, potentially extending the reach and duration of MIC's damaging effects throughout the body[4]. This "bioactivation" aspect of SMCG metabolism highlights the complex and sometimes paradoxical nature of cellular detoxification pathways.

Experimental Protocols

Laboratory Synthesis of S-(N-Methylcarbamoyl)glutathione

A stable and well-characterized standard of SMCG is essential for its accurate quantification in biological samples. The following protocol outlines a general method for the chemical synthesis of S-carbamoyl-glutathione derivatives, which can be adapted for SMCG.

Materials:

-

Glutathione (GSH)

-

Methyl isocyanate (MIC)

-

Anhydrous, inert solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Purification system (e.g., Flash chromatography or preparative HPLC)

Procedure:

-

Dissolve glutathione in the chosen anhydrous solvent under an inert atmosphere. The solubility of GSH may be limited, so a suspension may be formed.

-

Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of methyl isocyanate to the stirring GSH solution/suspension.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench any remaining MIC with a small amount of a primary or secondary amine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash chromatography on silica gel or preparative reverse-phase HPLC to obtain pure S-(N-Methylcarbamoyl)glutathione.

-

Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Note: Methyl isocyanate is extremely toxic and volatile. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Quantification of S-(N-Methylcarbamoyl)glutathione by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of SMCG in complex biological matrices such as plasma, urine, or cell lysates[11][12][13].

Sample Preparation:

-

To prevent the degradation of SMCG and the oxidation of other thiols, it is crucial to immediately treat biological samples with a thiol-blocking agent, such as N-ethylmaleimide (NEM), and an acid to precipitate proteins (e.g., perchloric acid or trichloroacetic acid)[11].

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

UPLC-MS/MS Method:

-

UPLC System: A high-pressure liquid chromatography system capable of handling the small particle size columns used in UPLC.

-

Column: A reverse-phase C18 column is typically used for the separation of glutathione conjugates.

-

Mobile Phases: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for SMCG and a suitable internal standard (e.g., isotopically labeled SMCG) need to be determined and optimized for maximum sensitivity.

Workflow:

-

Develop a chromatographic method that provides good separation of SMCG from other endogenous components.

-

Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific MRM transitions of SMCG and the internal standard.

-

Prepare a calibration curve using the synthesized SMCG standard in a matrix that mimics the biological sample.

-

Analyze the prepared biological samples and quantify the concentration of SMCG based on the calibration curve.

Quantitative Data

The following table summarizes hypothetical kinetic parameters for the enzymes involved in the mercapturic acid pathway of SMCG. It is important to note that specific kinetic data for the interaction of these enzymes with SMCG and its metabolites are not extensively available in the literature and would be a valuable area for future research.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Glutathione S-Transferase (GST) | Methyl Isocyanate | 100-500 | 10-50 | 2x10⁴ - 5x10⁴ |

| γ-Glutamyltransferase (GGT) | S-(N-Methylcarbamoyl)glutathione | 50-200 | 5-20 | 2.5x10⁴ - 4x10⁴ |

| Dipeptidases | S-(N-Methylcarbamoyl)cysteinylglycine | 200-1000 | 20-100 | 2x10⁴ - 5x10⁴ |

| N-Acetyltransferase 8 (NAT8) | S-(N-Methylcarbamoyl)cysteine | 10-50 | 1-5 | 2x10⁴ - 1x10⁵ |

Table 1: Hypothetical Kinetic Parameters for Enzymes in the SMCG Metabolic Pathway. These values are illustrative and intended to provide a general understanding of the relative efficiencies of the enzymatic reactions.

Conclusion

S-(N-Methylcarbamoyl)glutathione occupies a central and complex position in the cellular response to methyl isocyanate exposure. While its formation represents a critical detoxification step, its inherent reactivity and ability to act as a carbamoylating agent underscore a more nuanced role that can contribute to the overall toxicity of MIC. A thorough understanding of the enzymatic pathways that govern its formation and metabolism, coupled with robust analytical methods for its quantification, is essential for researchers and drug development professionals working to mitigate the harmful effects of isocyanates and related electrophilic compounds. Further research into the specific kinetics of the human enzymes involved in the SMCG metabolic pathway will provide a more complete picture of its biological fate and toxicological significance.

References

-

Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., Grillo, M. P., & Baillie, T. A. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications, 166(1), 245–250. [Link]

-

Suzuki, H., & Kumagai, H. (2000). Aminopeptidases A, B, and N and dipeptidase D are the four cysteinylglycinases of Escherichia coli K-12. Journal of Bacteriology, 182(5), 1438–1440. [Link]

-

Herzog, K., Ijlst, L., van Cruchten, A., van Roermund, C. W. T., Kulik, W., Wanders, R. J. A., & Waterham, H. R. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Metabolites, 9(3), 45. [Link]

-

Veiga-da-Cunha, M., Tyteca, D., Stroobant, V., Courtoy, P. J., Van Schaftingen, E., & Bommer, G. T. (2010). Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids. The Journal of biological chemistry, 285(24), 18888–18898. [Link]

-

Koon, J. F., Zhu, L., & Penning, T. M. (2018). Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. The Journal of biological chemistry, 293(4), 1234–1246. [Link]

-

Kolm, R. H., Sjödin, T., Ålin, P., & Mannervik, B. (1995). Isothiocyanates as substrates for human glutathione transferases: structure-activity studies. The Biochemical journal, 311(Pt 2), 453–459. [Link]

-

UniProt Consortium. (2023). NAT8 - N-acetyltransferase 8 - Homo sapiens (Human). UniProt. [Link]

-

Monks, T. J., & Lau, S. S. (1997). Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS. Methods in enzymology, 283, 35–48. [Link]

-

Cappiello, M., & Cini, C. (1999). Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate. Analytical biochemistry, 268(2), 333–338. [Link]

-

Al-Helaly, L. A. (2007). Partial Separation and Some Kinetic studies of Glutathione S-Transferrase (GST) in Human Serum. Rafidain Journal of Science, 18(2), 71-84. [Link]

-

Morgenstern, R., & Deponte, M. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. International journal of molecular sciences, 25(11), 5988. [Link]

-

Wikipedia contributors. (2023, December 12). NAT8. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, H., & Forman, H. J. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Redox biology, 37, 101711. [Link]

-

Van der Veken, P., Senten, K., De Meester, I., Lambeir, A. M., & Scharpé, S. (2004). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. The Biochemical journal, 382(Pt 2), 481–488. [Link]

-

Dickinson, D. A., & Forman, H. J. (n.d.). Glutathione – Synthesis. Society for Redox Biology and Medicine. [Link]

-

Veiga-da-Cunha, M., Tyteca, D., Stroobant, V., Courtoy, P. J., Van Schaftingen, E., & Bommer, G. T. (2010). Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids. The Journal of biological chemistry, 285(24), 18888–18898. [Link]

- A kind of synthetic method of glut

-

O'Donoghue, A. J., Eroy-Reveles, A. A., Knudsen, G. M., Ingram, J., Zhou, M., & Craik, C. S. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Nature methods, 9(11), 1095–1100. [Link]

-

El-Kady, A. M., & El-Shazly, S. A. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. Parasitology research, 122(4), 1033–1043. [Link]

-

Kazybay, B., Saparbaev, M., & Issimov, A. (2022). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. International journal of molecular sciences, 23(19), 11847. [Link]

-

MedlinePlus. (2024, July 29). Gamma-glutamyl Transferase (GGT) Test. [Link]

-

Retini, M., Sisti, A., Olivieri, D., & Piersanti, G. (2024). An Improved Process for Preparation of S -Acetyl- l -glutathione. European Journal of Organic Chemistry. [Link]

-

Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., Ellman, J. A., & Craik, C. S. (2006). Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities. The Journal of biological chemistry, 281(18), 12824–12832. [Link]

-

Faiman, M. D., & Johnson, D. C. (2013). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 134–138. [Link]

- U.S. Patent No. 5,096,812. (1992). Washington, DC: U.S.

-

Singhal, S. S., Saxena, M., Awasthi, S., & Awasthi, Y. C. (1995). Glutathione S-transferases of human skin: qualitative and quantitative differences in men and women. Biochimica et biophysica acta, 1247(1), 15–22. [Link]

-

MedlinePlus. (2024, July 29). Gamma-glutamyl Transferase (GGT) Test. [Link]

-

Wang, Y., & Mo, Y. (2009). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. Chemical research in toxicology, 22(8), 1433–1439. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aminopeptidases A, B, and N and Dipeptidase D Are the Four Cysteinylglycinases of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfrbm.org [sfrbm.org]

- 4. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Dual-Edged Sword: A Technical Guide to the Mechanism of S-(N-Methylcarbamoyl)glutathione Carbamoylation of Proteins

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation, reactivity, and protein modification mechanism of S-(N-Methylcarbamoyl)glutathione (GS-MC). Arising from the detoxification of the highly reactive industrial chemical and environmental toxicant, methyl isocyanate (MIC), GS-MC is not a benign metabolite. Instead, it serves as a stable, transportable reservoir of the carbamoylating moiety, capable of transferring it to protein nucleophiles throughout the body. This process, termed transcarbamoylation, can lead to widespread alterations in protein structure and function, with significant toxicological and pathological implications. This document will dissect the chemical intricacies of GS-MC-mediated protein carbamoylation, provide detailed methodologies for its study, and discuss its relevance in toxicology and drug development.

Introduction: The Genesis of a Reactive Metabolite

Methyl isocyanate (MIC) is a highly electrophilic and toxic compound used in the synthesis of carbamate pesticides.[1] Its high reactivity with biological nucleophiles is the primary mechanism of its toxicity.[1] The cellular detoxification machinery, primarily the glutathione S-transferase (GST) super family of enzymes, plays a crucial role in mitigating the immediate threat of xenobiotics by conjugating them with glutathione (GSH).[2][3] In the case of MIC, this enzymatic conjugation leads to the formation of S-(N-Methylcarbamoyl)glutathione (GS-MC).[4] While this initial conjugation step does neutralize the immediate reactivity of MIC, the resulting thioester conjugate is itself a reactive species.[4]

GS-MC acts as a transport form of MIC, capable of releasing the N-methylcarbamoyl group to other biological nucleophiles in a process of transcarbamoylation.[4][5] This delayed and more widespread distribution of the carbamoylating agent contributes to the systemic toxicity observed after MIC exposure.[5] Understanding the mechanism of GS-MC-mediated protein carbamoylation is therefore critical for elucidating the long-term pathological consequences of MIC exposure and for developing potential therapeutic interventions.

The Chemical Mechanism of GS-MC Formation and Protein Carbamoylation

The journey from the detoxification of a reactive xenobiotic to widespread protein modification is a multi-step process governed by fundamental principles of chemical reactivity.

Formation of S-(N-Methylcarbamoyl)glutathione

The initial step in the metabolic handling of methyl isocyanate is its conjugation with glutathione. This reaction can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[2][3] The nucleophilic thiol group of the cysteine residue within glutathione attacks the electrophilic carbon of the isocyanate group of MIC, forming a stable S-linked thioester bond.

The Transcarbamoylation Reaction: GS-MC as a Carbamoyl Donor

GS-MC is a metastable intermediate. The S-carbamoyl thioester bond is susceptible to nucleophilic attack, allowing the transfer of the N-methylcarbamoyl moiety to other nucleophiles, most notably the side chains of amino acid residues in proteins. This process is known as transcarbamoylation.

The primary targets for carbamoylation on proteins are nucleophilic amino acid residues. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their accessibility within the protein structure. The major sites of carbamoylation are:

-

Cysteine Thiols (-SH): The thiol group of cysteine is a potent nucleophile and a preferential target for carbamoylation by GS-MC.[4]

-

Lysine ε-amino Groups (-NH₂): The primary amine on the side chain of lysine is another major site of carbamoylation.[6]

-

N-terminal α-amino Groups (-NH₂): The N-terminal amino group of a polypeptide chain is also susceptible to carbamoylation.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the protein nucleophile attacks the carbonyl carbon of the GS-MC thioester. This results in the formation of a carbamoylated protein and the release of free glutathione.

Experimental Methodologies for Studying GS-MC-Mediated Carbamoylation

A robust understanding of the kinetics and specificity of GS-MC-mediated protein carbamoylation requires well-designed in vitro and analytical methodologies.

Proposed Synthesis of S-(N-Methylcarbamoyl)glutathione (GS-MC)

For in vitro studies, a reliable source of GS-MC is essential. The following is a proposed method for its synthesis based on established chemical principles for the reaction of isocyanates with thiols.

Materials:

-

Reduced Glutathione (GSH)

-

Methyl Isocyanate (MIC)

-

Anhydrous, amine-free solvent (e.g., acetonitrile or tetrahydrofuran)

-

Inert gas atmosphere (e.g., argon or nitrogen)

-

Stir plate and stir bar

-

Ice bath

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Step-by-Step Protocol:

-

Dissolution of Glutathione: Dissolve a known amount of reduced glutathione in the anhydrous solvent in a round-bottom flask under an inert atmosphere. The solution should be kept cool in an ice bath to minimize side reactions.

-

Addition of Methyl Isocyanate: Slowly add a stoichiometric equivalent of methyl isocyanate to the stirred glutathione solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction to proceed at 0-4°C for several hours with continuous stirring under an inert atmosphere.

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting solid by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Characterization: Confirm the identity and purity of the synthesized GS-MC using mass spectrometry and NMR spectroscopy.

Self-Validation: The purity of the synthesized GS-MC is critical. The HPLC purification step should yield a single major peak corresponding to the expected retention time of GS-MC. Mass spectrometry should confirm the correct molecular weight, and NMR will verify the structure.

In Vitro Protein Carbamoylation Assay

This protocol details a method to study the carbamoylation of a target protein by the synthesized GS-MC.

Materials:

-

Purified target protein (e.g., Bovine Serum Albumin or Hemoglobin)

-

Synthesized and purified S-(N-Methylcarbamoyl)glutathione (GS-MC)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., a high concentration of a primary amine like Tris-HCl)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the target protein at a defined concentration (e.g., 1 mg/mL) in the reaction buffer.

-

Initiation of Carbamoylation: Add a specific concentration of GS-MC to the protein solution to initiate the carbamoylation reaction. A range of GS-MC concentrations should be tested to assess dose-dependency.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

-

Quenching: At each time point, stop the reaction by adding a quenching solution. The excess primary amines in the quenching solution will react with any remaining GS-MC, preventing further protein modification.

-

Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize any changes in the protein's migration pattern, which can sometimes occur with extensive modification.

-

Analysis by Mass Spectrometry: The primary method for confirming and mapping carbamoylation is mass spectrometry. Prepare the samples for mass spectrometric analysis as detailed in the following section.

Self-Validation: A negative control reaction lacking GS-MC should be included to ensure that any observed modifications are dependent on the presence of the carbamoylating agent. A time- and concentration-dependent increase in protein carbamoylation will validate the experimental setup.

Mass Spectrometric Workflow for the Identification of Carbamoylation Sites

Mass spectrometry is the gold standard for identifying and localizing post-translational modifications, including carbamoylation.[8] The following workflow outlines the key steps from sample preparation to data analysis.

Step-by-Step Sample Preparation for Mass Spectrometry

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample using 8 M urea or 6 M guanidine hydrochloride to unfold the protein and expose hidden amino acid residues. Note that urea solutions can be a source of artificial carbamoylation, so fresh, high-purity urea should be used, and incubation times should be minimized.[7]

-

Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent the re-formation of disulfide bonds and to differentiate between natively free and disulfide-bonded cysteines.

-

-

Buffer Exchange and Proteolytic Digestion:

-

Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.

-

Digest the protein into smaller peptides using a protease such as trypsin. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometric analysis.

-

Dry the purified peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.

-

Liquid Chromatography (LC) Separation: Inject the peptide mixture onto a reverse-phase LC column. The peptides will be separated based on their hydrophobicity.

-

Mass Spectrometry (MS) Analysis:

-

As the peptides elute from the LC column, they are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

The most abundant peptide ions are then selected for fragmentation (MS/MS or MS2) to generate fragment ions that provide sequence information.

-

Data Analysis and Identification of Carbamoylation Sites

-

Database Searching: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

-

Setting Search Parameters: It is critical to specify the N-methylcarbamoyl modification as a variable modification on lysine (+57.021 Da) and cysteine (+57.021 Da) residues, and the protein N-terminus (+57.021 Da).

-

Validation and Site Localization: The search engine will score the peptide-spectrum matches. High-confidence identifications are then manually validated to confirm the presence and location of the carbamoyl modification based on the fragmentation pattern in the MS/MS spectrum.

| Parameter | Recommended Setting | Rationale |

| Enzyme | Trypsin | Specific cleavage C-terminal to Lys and Arg, producing peptides of a suitable size for MS/MS. |

| Missed Cleavages | Up to 2 | To account for incomplete digestion. |

| Fixed Modifications | Carbamidomethyl (C) | From the alkylation of cysteine residues with iodoacetamide. |

| Variable Modifications | Oxidation (M), N-methylcarbamoyl (K, C, N-term) | To identify potential methionine oxidation and the carbamoylation of interest. |

| Peptide Mass Tolerance | 10-20 ppm | Dependent on the mass accuracy of the instrument for MS1 scans.[9] |

| Fragment Mass Tolerance | 0.02 Da (for high-res) | Dependent on the mass accuracy of the instrument for MS2 scans.[9] |

Table 1: Recommended Database Search Parameters for Identifying N-methylcarbamoyl Modifications

Biological and Pathophysiological Consequences of Protein Carbamoylation

The addition of an N-methylcarbamoyl group to a protein can have profound effects on its structure and function.

Structural Alterations

-

Charge Neutralization: Carbamoylation of the positively charged ε-amino group of lysine results in its neutralization. This can disrupt ionic interactions that are crucial for maintaining the protein's tertiary and quaternary structure.

-

Conformational Changes: The alteration of local charge and the addition of a bulky group can induce conformational changes in the protein, potentially leading to misfolding and aggregation.

Functional Consequences

-

Enzyme Activity: Carbamoylation of active site residues can directly inhibit or alter the catalytic activity of enzymes.

-

Protein-Protein Interactions: Modification of residues at protein interaction interfaces can disrupt the formation of protein complexes.

-

Receptor Binding: Carbamoylation of ligands or receptors can affect their binding affinity and signaling activity. For example, carbamoylation of albumin has been shown to reduce its binding to the neonatal Fc receptor (FcRn), leading to increased vascular clearance.[10]

-

Immunogenicity: Carbamoylated proteins can be recognized as neo-antigens by the immune system, potentially triggering autoimmune responses.

Specific Protein Targets and Pathological Implications

-

Hemoglobin: Carbamoylation of hemoglobin has been studied in the context of MIC exposure.[11] Modification of hemoglobin can potentially alter its oxygen-binding capacity and contribute to respiratory distress. Covalent binding of glutathione to hemoglobin is also known to affect its oxygen affinity.[8][12]

-

Albumin: As the most abundant protein in plasma, albumin is a major target of carbamoylation.[6][10] Carbamoylated albumin is associated with increased mortality in patients with kidney failure and can contribute to oxidative stress.[13][14]

-

Erythropoietin (EPO): Carbamylated EPO has been investigated as a potential therapeutic agent for traumatic brain injury, as it appears to decouple the cytoprotective effects of EPO from its erythropoietic activity.[15]

Relevance in Drug Development and Toxicology

The study of GS-MC-mediated protein carbamoylation is of significant interest in both toxicology and drug development.

-

Toxicology: Understanding this mechanism is crucial for assessing the long-term health risks associated with exposure to methyl isocyanate and other isocyanates. It provides a molecular basis for the systemic toxicity that may not be immediately apparent after acute exposure.

-

Drug Development: The formation of reactive metabolites that can covalently modify proteins is a major concern in drug development. The principles governing GS-MC reactivity can be applied to the study of other drugs that form reactive thioester metabolites. Furthermore, the deliberate carbamoylation of proteins, as seen with carbamylated EPO, represents a potential strategy for modulating protein function for therapeutic benefit.

Conclusion

The formation of S-(N-Methylcarbamoyl)glutathione represents a fascinating and toxicologically significant interplay between cellular detoxification and the generation of a secondary reactive species. While the initial conjugation of methyl isocyanate with glutathione is a protective mechanism, the resulting GS-MC acts as a stable carrier, capable of disseminating the carbamoylating potential of MIC throughout the organism. This leads to the modification of a wide range of proteins, with significant consequences for their structure and function. The detailed experimental and analytical workflows presented in this guide provide a framework for researchers to investigate this important post-translational modification, paving the way for a deeper understanding of its role in toxicology and disease, and for the development of novel therapeutic strategies.

References

- Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate.

- Pearson, P. G., Hettick, J. M., & Baillie, T. A. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical research in toxicology, 4(4), 448–455.

- World Health Organization. (1996). Methyl Isocyanate.

- Shi, J., van de Stadt, L. A., Levarht, E. W., Huizinga, T. W., Toes, R. E., Trouw, L. A., & van der Woude, D. (2011). Anti-carbamylated protein (anti-CarP) antibodies are a more specific marker for rheumatoid arthritis than anti-citrullinated protein antibodies (ACPA) in the pre-symptomatic phase of the disease.

- Verbrugge, F. H., Tang, W. H., & Hazen, S. L. (2015). Protein carbamylation and cardiovascular disease.

- Jaisson, S., & Gillery, P. (2010). Evaluation of non-enzymatic post-translational modifications in proteins. Clinical chemistry, 56(10), 1533–1544.

- Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artefact?. Proteomics, 13(6), 881–885.

- Kalim, S., Karumanchi, S. A., & Thadhani, R. I. (2014). Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure. Seminars in dialysis, 27(1), 26–30.

- Sandoval, R. M., Wagner, M. C., Patel, M., Campos-Bilderback, S. B., Sullivan, J. C., Gobbett, C., ... & Basile, D. P. (2021). Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance. American Journal of Physiology-Renal Physiology, 320(1), F1-F14.

- Mayr, H., & Ofial, A. R. (2005). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities.

- Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445–600.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Google Patents. (n.d.). Method for preparing S-acetyl-L-glutathione.

- Dickinson, D. A., & Forman, H. J. (2002). Glutathione in defense and signaling: lessons from a small thiol. Annals of the New York Academy of Sciences, 973(1), 488–504.

- Jaisson, S., Gorisse, L., & Gillery, P. (2018). Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers. Advances in clinical chemistry, 84, 1–38.

-

ResearchGate. (n.d.). An Improved Process for Preparation of S -Acetyl- l -glutathione. Retrieved from [Link]

- Käfferlein, H. U., & Angerer, J. (2001). N-methylcarbamoylated valine of hemoglobin in humans after exposure to N,N-dimethylformamide: evidence for the formation of methyl isocyanate?. Chemical research in toxicology, 14(7), 881–888.

- Eng, J. K., McCormack, A. L., & Yates, J. R. (1994). An approach to correlate tandem mass spectral data of peptides with amino acid sequences in a protein database. Journal of the American Society for Mass Spectrometry, 5(11), 976–989.

- Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artefact?. Proteomics, 13(6), 941–944.

- Bronsema, K. J., van de Merbel, N. C., & Bischoff, R. (2012). Sample Preparation for LC‐MS Bioanalysis of Proteins.

- Dickinson, D. A., & Forman, H. J. (2002). Glutathione - Synthesis. Society for Redox Biology and Medicine.

- Sheehan, D., Meade, G., Foley, V. M., & Dowd, C. A. (2001). Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily. The Biochemical journal, 360(Pt 1), 1–16.

- Jia, Y., Al-Jonaidi, N., & Al-Jasser, F. (2021). Changes in Hemoglobin Properties in Complex with Glutathione and after Glutathionylation. International journal of molecular sciences, 22(11), 5695.

- Percy, A. J., & Schriemer, D. C. (2011). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.

- Brines, M., & Cerami, A. (2012). Phase-targeted erythropoietin derivatives for traumatic brain injury: bridging mechanisms to precision therapy. Frontiers in neurology, 3, 137.

- Berg, A. H., Drechsler, C., Wenger, J., Buccafusca, R., Hod-Dvorso, E., D'Agati, V., ... & Karumanchi, S. A. (2013). Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure. Science translational medicine, 5(175), 175ra29-175ra29.

- Li, L., & Li, Y. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io.

-

National Center for Biotechnology Information. (n.d.). Protein Carbamylation (Concept Id: C1327377). Retrieved from [Link]

- Resnick, E., Bradley, A., & Shair, M. D. (2012). High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery.

- Mirzaei, H., & Regnier, F. (2006). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. Journal of proteome research, 5(10), 2748–2757.

- Berg, A. H., Drechsler, C., Wenger, J., Buccafusca, R., Hod-Dvorso, E., D'Agati, V., ... & Karumanchi, S. A. (2013). Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure.

- Cee, V. J., Volak, L. P., Chen, Y., Bartberger, M. D., Tegley, C., Arvedson, T., ... & Fotsch, C. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of medicinal chemistry, 58(23), 9171–9178.

- Franz, T., & Li, X. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In Proteomic Profiling (pp. 235-245). Humana Press, New York, NY.

- Liko, I., & Allison, T. M. (2019). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 24(18), 3290.

- Adang, A. E., Brussee, J., van der Gen, A., & Mulder, G. J. (1988). Synthesis and nucleophilic reactivity of a series of glutathione analogues, modified at the gamma-glutamyl moiety. The Biochemical journal, 255(2), 715–720.

- Soutter, B., & Sweedler, J. V. (2024). Assessment and Comparison of Database Search Engines for Peptidomic Applications. Journal of the American Society for Mass Spectrometry.

- Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(5), 3143-3153.

Sources

- 1. A methodology for carbamate post-translational modification discovery and its application in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Face in the Crowd: Recognizing Peptides Through Database Search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-methylcarbamoylated valine of hemoglobin in humans after exposure to N,N-dimethylformamide: evidence for the formation of methyl isocyanate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Carbamylation of Serum Albumin as a Risk Factor for Mortality in Patients with Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Phase-targeted erythropoietin derivatives for traumatic brain injury: bridging mechanisms to precision therapy [frontiersin.org]

An In-Depth Technical Guide to S-(N-Methylcarbamoyl)glutathione: Formation, Toxicological Significance, and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylformamide (NMF) is a deceptively simple organic amide with a complex biological profile, holding interest as both an experimental anticancer agent and a recognized hepatotoxin.[1][2][3] Its toxicity is not inherent but is intrinsically linked to its metabolic activation. This guide provides a detailed examination of the critical biotransformation pathway wherein NMF is converted to a reactive intermediate that is subsequently conjugated with glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMCG). We will explore the mechanistic underpinnings of this process, the crucial role of cytochrome P450-mediated oxidation, and the subsequent toxicological implications driven by the reactive nature of the SMCG metabolite itself.[1][4] Furthermore, this document serves as a practical resource, offering detailed protocols for the robust analytical detection and quantification of SMCG from biological matrices, a critical capability for any research involving NMF's metabolic fate and toxicity profile.

N-Methylformamide (NMF): A Compound of Duality

N-methylformamide is a colorless, polar organic solvent and an important precursor in various industrial and pharmaceutical syntheses.[5] Its utility extends into the biomedical field, where it has been investigated for its differentiating and chemosensitizing effects on cancer cells.[2] However, this therapeutic potential is shadowed by significant, dose-dependent hepatotoxicity, which has limited its clinical development.[6] Understanding the mechanism of this toxicity is paramount, and the evidence points unequivocally towards metabolic activation. The primary action of NMF in biological systems involves the depletion of cellular reduced glutathione levels, which leads to cytostasis and toxicity.[7][8]

The Gatekeeper of Cellular Defense: Glutathione (GSH)

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and the cornerstone of cellular redox homeostasis and detoxification.[9][10] Its nucleophilic thiol group is a primary target for electrophilic xenobiotics and their reactive metabolites. The conjugation of these electrophiles with GSH, a reaction that can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs), is a fundamental detoxification mechanism.[11] This process typically renders reactive compounds more water-soluble and facilitates their elimination. However, as we will see with NMF, this conjugation does not always lead to detoxification and can instead produce a stable, yet still reactive, metabolite.

The Biotransformation of NMF: A Pathway to a Reactive Metabolite

The metabolism of NMF to its ultimate toxic form is a multi-step process that transforms a relatively inert amide into a potent biological carbamoylating agent. Simple hydrolysis is not the primary metabolic route; instead, an oxidative pathway is the critical initiating step.[1]

Step 1: Oxidative Activation by Cytochrome P450

This oxidation is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of drugs and xenobiotics.[12][13][14] Specifically, CYP2E1 has been implicated in the metabolism of NMF and its parent compound, N,N-dimethylformamide (DMF), to a highly reactive intermediate believed to be methyl isocyanate (MIC) .[4]

Step 2: Glutathione Conjugation to Form SMCG

The generated methyl isocyanate is a potent electrophile. It does not persist freely in the cellular environment but is rapidly intercepted by the abundant nucleophile, glutathione. The thiol group of GSH attacks the electrophilic carbon of the isocyanate, forming a stable S-C covalent bond. This reaction yields the final conjugate, S-(N-Methylcarbamoyl)glutathione.[1]

The Toxicological Paradox: SMCG as a Reactive Metabolite

While GSH conjugation is typically a detoxification step, the formation of SMCG represents a more insidious mechanism of toxicity. SMCG is not an inert end-product; it is itself a reactive molecule that serves as a transport and transfer agent for the N-methylcarbamoyl moiety.[15]

-

A "Trojan Horse" for Carbamoylation: SMCG acts as a stable carrier, transporting the reactive potential of methyl isocyanate throughout the cell and potentially the body. The S-C bond in SMCG is labile, and the conjugate can readily transfer the N-methylcarbamoyl group to other biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[15] This process, known as carbamoylation, can alter protein structure and function, leading to enzyme inactivation and cellular damage.

-

GSH Depletion and Oxidative Stress: The very process of forming SMCG consumes cellular glutathione. Significant exposure to NMF can lead to a substantial depletion of hepatic GSH stores.[8] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), tipping the redox balance towards oxidative stress and contributing directly to the observed hepatotoxicity.

Analytical Strategies for SMCG Detection and Quantification

Accurate measurement of SMCG is essential for studying NMF metabolism and toxicity. The analysis is challenging due to the inherent reactivity of thiols and the complexity of biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, providing the necessary sensitivity and specificity.[1][15][16]

Protocol 1: Sample Preparation from Biological Matrices (e.g., Bile, Cell Lysate)

Causality: The primary goal of this protocol is to extract the metabolites while preventing the artificial oxidation of GSH to GSSG and the degradation of SMCG. The use of N-ethylmaleimide (NEM) is a critical, self-validating step; it "caps" all free thiol groups, preventing them from reacting further and preserving the in-vivo state of the thiol-containing molecules.[17]

Methodology:

-

Sample Collection: Collect biological samples (e.g., bile, plasma, cell pellets) and immediately place them on ice or flash-freeze in liquid nitrogen to quench metabolic activity.

-

Thiol Derivatization (Critical Step):

-

For liquid samples (plasma, bile): Add a stock solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile) to a final concentration of 10-20 mM.

-

For cell pellets: Resuspend the pellet in ice-cold phosphate-buffered saline (PBS) containing 10-20 mM NEM.

-

Incubate the sample at room temperature for 10-15 minutes to allow for complete derivatization of free thiols like GSH. This step prevents GSH from artificially forming conjugates post-lysis.

-

-

Protein Precipitation & Metabolite Extraction:

-

Add 3-4 volumes of ice-cold extraction solvent (e.g., 80:20 Methanol:Water or Acetonitrile containing an internal standard) to the derivatized sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for at least 30 minutes to maximize protein precipitation.

-

-

Clarification:

-

Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites, avoiding the protein pellet.

-

-

Sample Concentration (Optional): If necessary, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase (e.g., 5% Acetonitrile in water).

Protocol 2: LC-MS/MS Analysis of SMCG

Causality: This protocol uses the power of chromatography to separate SMCG from other matrix components and the specificity of tandem mass spectrometry to unambiguously identify and quantify it based on its unique mass-to-charge ratio and fragmentation pattern.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at low %B (e.g., 2-5%), hold for 1-2 minutes, ramp up to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions. This ensures elution of polar metabolites like SMCG while cleaning the column of more nonpolar compounds.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40°C.

-

-

Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for glutathione conjugates.

-

Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the protonated SMCG molecule [M+H]⁺.

-

Product Ions (Q3): Select one or two characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Common fragments for GSH conjugates arise from the loss of the pyroglutamate moiety or the glycine moiety.

-

Dwell Time & Collision Energy: Optimize these parameters for maximum signal intensity for each transition.

-

Data Summary

The following table summarizes the key molecules in the NMF metabolic pathway and the primary analytical techniques used for their characterization.

| Analyte | Common Biological Matrix | Key Analytical Technique | Purpose |

| N-Methylformamide (NMF) | Plasma, Urine | GC-MS, LC-MS | Parent drug quantification |

| Glutathione (GSH) | Tissues, Cells, Plasma | LC-MS with derivatization | Assess depletion & redox status |

| S-(N-Methylcarbamoyl)glutathione (SMCG) | Bile, Liver, Cells | LC-MS/MS | Identify primary conjugate |

| N-Acetyl-S-(N-methylcarbamoyl)cysteine | Urine | LC-MS/MS | Identify final excretory product |

Conclusion and Future Directions

The formation of S-(N-Methylcarbamoyl)glutathione is a pivotal event in the bioactivation and subsequent hepatotoxicity of N-methylformamide. This pathway highlights a critical concept in toxicology: that conjugation with glutathione is not always a terminal detoxification step. The resulting SMCG conjugate is a reactive, transportable carbamoylating agent that contributes to cellular damage both by directly modifying macromolecules and by depleting the cell's essential GSH pools.

For researchers in drug development and toxicology, a thorough understanding of this pathway, coupled with robust analytical methods to monitor its components, is indispensable. Future research should focus on identifying the specific protein targets of SMCG-mediated carbamoylation to fully elucidate the downstream molecular events that lead to cell death. Furthermore, SMCG and its urinary metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine, represent viable biomarkers for assessing exposure to NMF and the extent of its metabolic activation in preclinical and potentially clinical settings.

References

-

Paluszkiewicz, E., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. PubMed Central. [Link]

-

Pearson, P. G., et al. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Chemical Research in Toxicology. [Link]

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta. [Link]

-

Lu, K., et al. (2009). The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde. Journal of the American Chemical Society. [Link]

-

Threadgill, M. D., et al. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

PubChem. (n.d.). N-Methylformamide. National Center for Biotechnology Information. [Link]

-

Wang, C., et al. (2020). A hypothetical mechanism of DMF metabolism and its induced liver toxicity. ResearchGate. [Link]

-

Kuncha, S. K., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Metabolites. [Link]

-

Wikipedia. (n.d.). N-Methylformamide. Wikipedia. [Link]

-

Gescher, A. (1993). Metabolism of N,N-dimethylformamide: Key to the understanding of its toxicity. Chemical Research in Toxicology. [Link]

-

Lu, K., et al. (2009). Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione Between Glutathione and DNA Induced by Formaldehyde. Journal of the American Chemical Society. [Link]

-

Van den Bulcke, M., et al. (1994). Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. Archives of Toxicology. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

-

Van den Bulcke, M., et al. (1994). Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. PubMed. [Link]

-

Cordeiro, R. F., & Savarese, T. M. (1986). Role of glutathione depletion in the mechanism of action of N-methylformamide and N,N-dimethylformamide in a cultured human colon carcinoma cell line. Cancer Research. [Link]

-

Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Medicinal Research Reviews. [Link]

-

Rass Biosolution. (n.d.). ANALYTICAL TECHNIQUES FOR GLUTATHIONE DETECTION. Rass Biosolution. [Link]

-

Kestell, P., et al. (1985). Hepatotoxicity of N-methylformamide in mice--I. Relationship to glutathione status. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Kestell, P., Gledhill, A. P., Gescher, A., & Threadgill, M. D. (1986). Hepatotoxicity of N-methylformamide in mice-I. Relationship to glutathione status. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B. [Link]

-

Monks, T. J., et al. (1990). The role of glutathione in the metabolism and toxicity of xenobiotics. Critical Reviews in Toxicology. [Link]

-

Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]

-

Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. [Link]

Sources

- 1. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 3. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 6. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of glutathione depletion in the mechanism of action of N-methylformamide and N,N-dimethylformamide in a cultured human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity of N-methylformamide in mice--I. Relationship to glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione’s Role in Health: From Mitochondria to Metabolism - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 11. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. openanesthesia.org [openanesthesia.org]

- 15. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rass-biosolution.com [rass-biosolution.com]

- 17. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicological Profile of S-(N-Methylcarbamoyl)glutathione (SMCG) In Vivo

Abstract

S-(N-Methylcarbamoyl)glutathione (SMCG) is a pivotal, yet understudied, metabolite in the biotransformation of highly reactive isocyanates, most notably methyl isocyanate (MIC). While traditionally viewed as a product of a detoxification pathway, emerging evidence suggests that the glutathione conjugate itself is chemically reactive and may play a significant role in the systemic toxicity of its parent compounds. This guide provides a comprehensive overview of the current understanding of SMCG's in vivo behavior, its formation and metabolic fate, and its potential toxicological implications. We will delve into the mechanistic details of the glutathione S-transferase (GST)-mediated conjugation of MIC, the subsequent enzymatic processing of SMCG, and the critical knowledge gaps that necessitate further in vivo toxicological assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and safety assessment.

Introduction: Reframing the Role of a "Detoxification" Metabolite

The conjugation of electrophilic xenobiotics with glutathione (GSH) is a cornerstone of cellular detoxification.[1][2] This process, often catalyzed by glutathione S-transferases (GSTs), typically results in the formation of more water-soluble, less reactive metabolites that are readily eliminated from the body.[1][2][3] S-(N-Methylcarbamoyl)glutathione (SMCG) is formed through this very pathway from methyl isocyanate (MIC), a potent and highly toxic industrial chemical.[4]

However, the narrative of SMCG as a benign detoxification product is an oversimplification. Studies have revealed that SMCG is a chemically reactive entity, capable of a reversible reaction that can release the parent isocyanate.[5] This positions SMCG not merely as an excretable end-product, but as a potential transport and distribution vehicle for the toxic carbamoylating moiety of MIC.[5] This guide will explore the dual nature of SMCG: its role in the initial neutralization of MIC and its potential to contribute to systemic toxicity through subsequent reactions. A thorough understanding of the in vivo toxicological effects of SMCG is therefore paramount for a complete risk assessment of MIC and other related isocyanates.

The Glutathione-Mediated Biotransformation of Methyl Isocyanate

The primary route for the metabolism of MIC involves its conjugation with endogenous glutathione.[4] This process is critical for mitigating the immediate cytotoxic effects of this highly electrophilic compound.

Upon entering a biological system, MIC readily reacts with the sulfhydryl group of glutathione. This reaction, which can occur spontaneously, is significantly accelerated by the catalytic activity of glutathione S-transferases (GSTs).[3][6] The product of this reaction is S-(N-Methylcarbamoyl)glutathione.

The formation of SMCG effectively neutralizes the highly reactive isocyanate group of MIC, preventing it from indiscriminately reacting with cellular macromolecules such as proteins and DNA. This initial step is a critical protective mechanism against MIC-induced cellular damage.

Figure 1: GST-catalyzed formation of SMCG from MIC and GSH.

A key aspect of SMCG's toxicological profile is its inherent chemical instability. In vitro studies have demonstrated that SMCG can readily donate its N-methylcarbamoyl group to other nucleophiles, such as the free sulfhydryl group of cysteine.[5] This reaction is reversible, suggesting that under physiological conditions, SMCG can exist in equilibrium with its constituent reactants, including the highly toxic MIC.[5]

This reversibility has profound toxicological implications. It suggests that the conjugation of MIC with glutathione may not be a terminal detoxification step. Instead, SMCG may act as a carrier molecule, transporting the carbamoylating potential of MIC throughout the body, potentially leading to systemic toxic effects far from the initial site of exposure.[5]

Metabolic Fate and Potential Bioactivation of SMCG

Following its formation, SMCG is a substrate for further enzymatic processing. The traditional mercapturic acid pathway would involve the sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the cysteine conjugate.[3] However, the reactivity of the S-carbamoyl linkage in SMCG introduces complexities to this pathway.

The metabolism of glutathione conjugates typically proceeds through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are excreted in the urine.[3][6] Indeed, S-(N-Methylcarbamoyl)-N-acetylcysteine (AMCC), a downstream metabolite, has been identified in the urine of rats administered MIC, indicating that at least a portion of SMCG enters this pathway.[4]

The enzymes involved in this pathway include:

-

γ-Glutamyltransferase (GGT): Removes the γ-glutamyl residue.[3][7]

-

Dipeptidases: Cleave the glycine residue.[6]

-

N-Acetyltransferase: Adds an acetyl group to the cysteine conjugate.[3]

While this pathway leads to excretion, the intermediate cysteine conjugate could also be subject to reversible release of MIC, similar to the parent glutathione conjugate.[5]

| Enzyme | Function in Mercapturic Acid Pathway | Substrate | Product |

| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of xenobiotics with GSH.[1][2] | Methyl Isocyanate + Glutathione | S-(N-Methylcarbamoyl)glutathione |

| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl moiety from the glutathione conjugate.[3][7] | S-(N-Methylcarbamoyl)glutathione | S-(N-Methylcarbamoyl)cysteinylglycine |

| Dipeptidases | Cleave the glycine residue from the cysteinylglycine conjugate.[6] | S-(N-Methylcarbamoyl)cysteinylglycine | S-(N-Methylcarbamoyl)cysteine |

| N-Acetyltransferase | Acetylates the free amino group of the cysteine conjugate.[3] | S-(N-Methylcarbamoyl)cysteine | S-(N-Methylcarbamoyl)-N-acetylcysteine |

Table 1: Key Enzymes in the Biotransformation of Methyl Isocyanate via the Mercapturic Acid Pathway.

The existence of specific hydrolases that act on S-carbamoylglutathione derivatives is an area of active investigation. While not extensively characterized for SMCG, enzymes such as S-formylglutathione hydrolase are known to cleave similar thioester bonds.[8] The presence and activity of such hydrolases in vivo would be a critical determinant of SMCG's half-life and its potential for systemic toxicity. If SMCG is rapidly hydrolyzed to non-reactive products, its potential to act as a carrier for MIC would be significantly diminished. Conversely, a lack of efficient hydrolysis could lead to its accumulation and wider distribution.

Inferred and Observed Toxicological Effects

Direct in vivo toxicological studies on SMCG are notably scarce in the published literature. Much of our understanding is inferred from the known toxicity of its precursor, MIC, and from studies on structurally related S-carbamoylglutathione derivatives.

The primary mechanism of toxicity for isocyanates is their ability to carbamoylate nucleophilic groups on biomolecules, particularly the sulfhydryl and amino groups of amino acids in proteins.[5] As SMCG can reversibly release MIC, it is plausible that it can mediate the carbamoylation of critical cellular proteins, leading to enzyme inhibition and cellular dysfunction.

For instance, a related compound, S-(n-butylcarbamoyl)glutathione, a metabolite of the drug tolbutamide, has been shown to inhibit glutathione reductase.[9] This inhibition disrupts glutathione homeostasis and can lead to oxidative stress, which is implicated in the teratogenic effects of tolbutamide.[9] It is conceivable that SMCG could exert similar inhibitory effects on essential enzymes, contributing to its overall toxicological profile.

Studies on S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a metabolite of the drug disulfiram, have demonstrated significant neuropharmacological activity.[10][11] In rats, administration of carbamathione led to dose-dependent increases in dopamine, decreases in GABA, and biphasic effects on glutamate in the nucleus accumbens and medial prefrontal cortex.[10][11] These findings highlight the potential for S-carbamoylglutathione derivatives to cross the blood-brain barrier and modulate neurotransmitter systems, suggesting that SMCG could also have neurotoxic potential.

Proposed Framework for In Vivo Toxicological Assessment of SMCG

Given the significant knowledge gaps regarding the in vivo toxicity of SMCG, a structured and comprehensive toxicological evaluation is warranted. The following section outlines a proposed experimental framework for such an assessment.

A tiered approach, starting with acute toxicity studies followed by sub-chronic investigations in a relevant rodent model (e.g., Sprague-Dawley rats), would be appropriate.

-

Acute Toxicity (e.g., OECD 423): To determine the median lethal dose (LD50) and identify target organs of toxicity.

-

Sub-chronic Toxicity (e.g., OECD 407): A 28-day repeated dose study to evaluate the effects of prolonged exposure to SMCG at sub-lethal concentrations.

To bypass the complexities of gastrointestinal absorption and first-pass metabolism, and to directly assess the systemic toxicity of SMCG, intravenous (IV) or intraperitoneal (IP) routes of administration are recommended.

A robust toxicological assessment of SMCG should include a comprehensive battery of tests to evaluate its effects on various physiological systems.

Step-by-Step Protocol for an Acute Intravenous Toxicity Study:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-